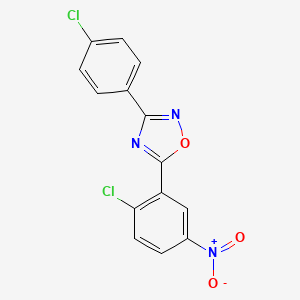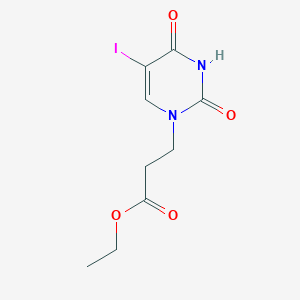
N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea, also known as DIT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DIT is a thiourea derivative that has been synthesized using a simple and efficient method. In
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cellular processes. N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. In addition, N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been shown to inhibit the activity of protein kinases, which play a critical role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been shown to possess antiviral activity against herpes simplex virus type 1 and type 2, as well as antibacterial activity against Staphylococcus aureus and Escherichia coli. N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea has also been shown to induce apoptosis, a type of programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea in lab experiments is its ease of synthesis and purification. N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea can be synthesized using a simple one-pot reaction and yields a high purity product that can be easily characterized using various spectroscopic techniques. In addition, N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea exhibits a wide range of biological activities, making it a versatile compound for various applications.
However, one of the limitations of using N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea in lab experiments is its potential toxicity. N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been shown to exhibit cytotoxic effects against cancer cells, but it may also exhibit toxicity towards normal cells. Therefore, careful dosage and toxicity studies are necessary before using N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea in vivo.
Orientations Futures
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea. One possible direction is the development of N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea-based fluorescent probes for the detection of metal ions in biological systems. Another direction is the investigation of the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea, particularly its inhibition of topoisomerase II and protein kinases. Furthermore, the potential use of N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea as a therapeutic agent for cancer and viral infections warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea can be achieved using a simple one-pot reaction between 2,4-dimethoxybenzaldehyde and 4-isopropylaniline, followed by the addition of thiourea and a catalytic amount of iodine. The reaction proceeds smoothly under mild conditions and yields a high purity product that can be easily isolated and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In addition, N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been used as a fluorescent probe for the detection of metal ions in biological systems. The unique structure of N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea allows it to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon excitation.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-12(2)13-5-7-14(8-6-13)19-18(23)20-16-10-9-15(21-3)11-17(16)22-4/h5-12H,1-4H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDWFLZGDNUPJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5752015.png)

![4-[(4-fluoro-2-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5752021.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5752029.png)
![4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5752034.png)
![4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile](/img/structure/B5752049.png)

![3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide](/img/structure/B5752063.png)
![6-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5752067.png)


![methyl 5-[(3,5-dimethylphenoxy)methyl]-2-furoate](/img/structure/B5752098.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide](/img/structure/B5752105.png)